molecular formula C11H13Cl2NO4S B5851447 4-(2,4-Dichloro-5-methoxyphenyl)sulfonylmorpholine

4-(2,4-Dichloro-5-methoxyphenyl)sulfonylmorpholine

Cat. No.: B5851447
M. Wt: 326.2 g/mol
InChI Key: UTQLMSYQCJORRA-UHFFFAOYSA-N
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Description

4-(2,4-Dichloro-5-methoxyphenyl)sulfonylmorpholine is a synthetic compound characterized by its unique molecular structure. It consists of a benzene ring substituted with two chlorine atoms at positions 2 and 4, a methoxy group at position 5, and a sulfonylmorpholine group. This compound is not found naturally and is primarily used in various research applications.

Properties

IUPAC Name

4-(2,4-dichloro-5-methoxyphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO4S/c1-17-10-7-11(9(13)6-8(10)12)19(15,16)14-2-4-18-5-3-14/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQLMSYQCJORRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichloro-5-methoxyphenyl)sulfonylmorpholine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichloro-5-methoxyphenol.

    Sulfonylation: The phenol is reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to form the sulfonate ester.

    Morpholine Substitution: The sulfonate ester is then reacted with morpholine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichloro-5-methoxyphenyl)sulfonylmorpholine undergoes various chemical reactions, including:

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to release methanesulfonic acid.

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acid/base solutions.

    Nucleophilic Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Hydrolysis: Methanesulfonic acid and the corresponding phenol derivative.

    Nucleophilic Substitution: Substituted benzene derivatives.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

4-(2,4-Dichloro-5-methoxyphenyl)sulfonylmorpholine is used in a variety of scientific research applications:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichloro-5-methoxyphenyl)sulfonylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with proteins, affecting their function. The chlorine atoms and methoxy group influence the compound’s electronic properties, enhancing its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-methoxyphenyl methanesulfonate: Similar structure but lacks the morpholine group.

    2,4-Dichloro-5-methoxyphenol: Precursor in the synthesis of the target compound.

    Methanesulfonyl chloride: Used in the sulfonylation step.

Uniqueness

4-(2,4-Dichloro-5-methoxyphenyl)sulfonylmorpholine is unique due to the presence of the sulfonylmorpholine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

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